molecular formula C10H8N2O B13943215 3-Pyridyl ether CAS No. 53258-95-0

3-Pyridyl ether

Cat. No.: B13943215
CAS No.: 53258-95-0
M. Wt: 172.18 g/mol
InChI Key: VZUJTDYSGISPLP-UHFFFAOYSA-N
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Description

3-Pyridyl ether is an organic compound characterized by the presence of a pyridine ring attached to an ether group. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridyl ether typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the ether functionality. One common method is the nucleophilic substitution reaction, where a pyridine derivative reacts with an alkoxide to form the ether linkage. For example, the reaction of 3-hydroxypyridine with an alkyl halide in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Pyridyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine carboxylic acids, while reduction can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-Pyridyl ether involves its interaction with specific molecular targets. For instance, when used as a ligand, it can coordinate with metal centers in catalytic processes. In biological systems, it may interact with receptors or enzymes, modulating their activity. The nitrogen atom in the pyridine ring plays a crucial role in these interactions by forming hydrogen bonds or coordinating with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyridine ring and the ether linkage, which imparts distinct chemical properties. This combination allows for versatile reactivity and a wide range of applications, distinguishing it from other pyridine derivatives .

Properties

CAS No.

53258-95-0

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

3-pyridin-3-yloxypyridine

InChI

InChI=1S/C10H8N2O/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8H

InChI Key

VZUJTDYSGISPLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CN=CC=C2

Origin of Product

United States

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